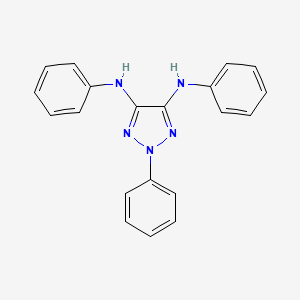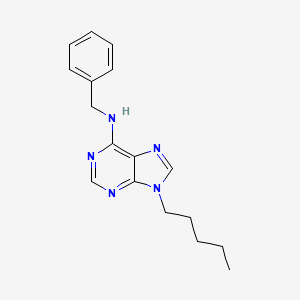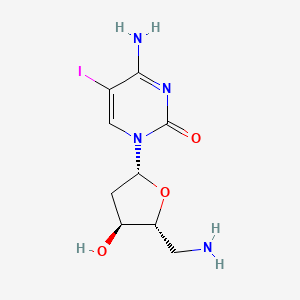
5'-Amino-2',5'-dideoxy-5-iodocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Amino-2’,5’-dideoxy-5-iodocytidine is a synthetic nucleoside analogue. It is structurally similar to naturally occurring nucleosides but has been modified to include an amino group at the 5’ position and an iodine atom at the 5 position. This compound has garnered interest due to its potential antiviral properties and its role in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2’,5’-dideoxy-5-iodocytidine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the iodination of a protected nucleoside followed by the introduction of the amino group. The reaction conditions often require the use of specific reagents such as iodine and a suitable base to facilitate the iodination process. The final deprotection step yields the desired compound .
Industrial Production Methods
Industrial production of 5’-Amino-2’,5’-dideoxy-5-iodocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5’-Amino-2’,5’-dideoxy-5-iodocytidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Acetylation: The amino group can be acetylated to form N-acetyl derivatives.
Common Reagents and Conditions
Iodine and Base: For iodination reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acetylating Agents: Such as acetic anhydride for acetylation reactions.
Major Products Formed
Substituted Nucleosides: Depending on the substituent introduced.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
N-Acetyl Derivatives: Formed through acetylation.
Aplicaciones Científicas De Investigación
5’-Amino-2’,5’-dideoxy-5-iodocytidine has several applications in scientific research:
Antiviral Research: It has shown potential as an inhibitor of herpes simplex virus type 1 replication.
Biochemical Studies: Used as a tool to study nucleoside analogues and their interactions with enzymes and other biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its unique structure and biological activity.
Industrial Applications: Used in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-iodocytidine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication. The compound selectively targets viral DNA polymerases, minimizing toxicity to host cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analogue with antiviral properties.
5’-Amino-2’,5’-dideoxy-5-iodouridine: Similar structure but with uridine instead of cytidine.
Uniqueness
5’-Amino-2’,5’-dideoxy-5-iodocytidine is unique due to its specific modifications, which confer distinct biological activities and chemical reactivity. Its combination of an amino group and an iodine atom at specific positions makes it a valuable compound for targeted antiviral research and biochemical studies .
Propiedades
Número CAS |
64734-35-6 |
|---|---|
Fórmula molecular |
C9H13IN4O3 |
Peso molecular |
352.13 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H13IN4O3/c10-4-3-14(9(16)13-8(4)12)7-1-5(15)6(2-11)17-7/h3,5-7,15H,1-2,11H2,(H2,12,13,16)/t5-,6+,7+/m0/s1 |
Clave InChI |
PXJDBUCDNZAPJK-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CN)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



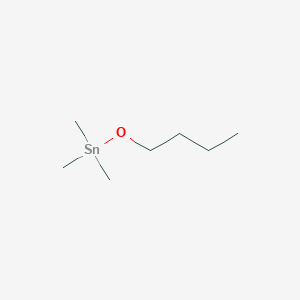
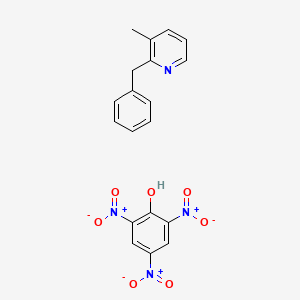

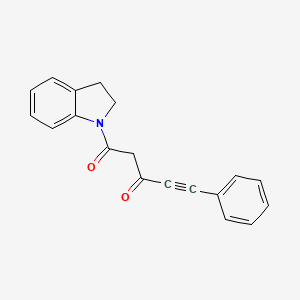
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
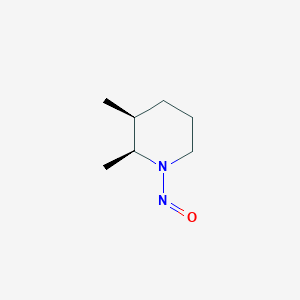
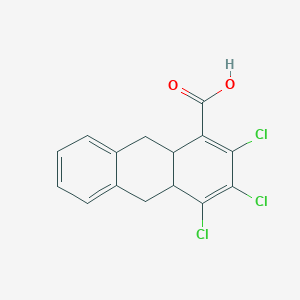

![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
